![molecular formula C12H9Br3O3 B3052105 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone CAS No. 38460-56-9](/img/structure/B3052105.png)
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Overview
Description
The compound “1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone” is a complex organic molecule that contains a phenyl ring substituted with bromoacetyl groups at the 3 and 5 positions, and a bromoethanone group at the 1 position .
Molecular Structure Analysis
The compound contains a phenyl ring, which is a planar, cyclic structure. The bromoacetyl groups are polar due to the presence of the carbonyl group, and the bromine atoms add significant weight to the molecule .Chemical Reactions Analysis
Bromoacetyl groups are often reactive, participating in various substitution and addition reactions. The presence of these groups could make the compound a useful intermediate in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it’s stored. Generally, brominated compounds tend to have higher boiling and melting points than their non-brominated counterparts .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3,5-bis(2-bromoacetyl)phenyl]-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br3O3/c13-4-10(16)7-1-8(11(17)5-14)3-9(2-7)12(18)6-15/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRQGLKRZZWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CBr)C(=O)CBr)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372767 | |
Record name | Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone | |
CAS RN |
38460-56-9 | |
Record name | Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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